N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
Overview
Description
N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound characterized by its unique structure, which includes an acetylphenyl group, an iodinated pyrazole ring, and a butanamide chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, iodination is carried out using iodine and a suitable oxidizing agent.
Attachment of the butanamide chain: The iodinated pyrazole is then reacted with a butanoyl chloride derivative under basic conditions to form the butanamide linkage.
Introduction of the acetylphenyl group: Finally, the acetylphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under mild heating.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodinated pyrazole ring suggests potential interactions with halogen-bonding sites, while the acetylphenyl group may facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Similar structure but with a chlorine atom instead of iodine.
N-(3-acetylphenyl)-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The uniqueness of N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Iodine is larger and more polarizable than chlorine or bromine, potentially leading to stronger interactions with biological targets and different chemical reactivity.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20IN3O2/c1-11-17(18)12(2)21(20-11)9-5-8-16(23)19-15-7-4-6-14(10-15)13(3)22/h4,6-7,10H,5,8-9H2,1-3H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTAKWRIMSGAQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=CC(=C2)C(=O)C)C)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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